Product packaging for Setamycin(Cat. No.:CAS No. 80112-34-1)

Setamycin

Cat. No.: B1237318
CAS No.: 80112-34-1
M. Wt: 816.0 g/mol
InChI Key: KFUFLYSBMNNJTF-MZYUNMTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Setamycin is a macrocyclic antibiotic substance of bacterial origin, first isolated from the mycelia of the rare actinomycete strain Streptomyces sp. KM-6054 . It is characterized as a yellow powder and was found to exhibit a unique profile of biological activity, showing effects against some fungi and trichomonads, with weaker activity against Gram-positive bacteria . The tentative molecular formula for this compound is C 42 H 61 NO 12 . As a naturally derived antibiotic, this compound serves as a valuable tool for researchers in microbiology and infectious disease. Its specific mechanism of action is an area for further investigation, making it a compound of interest for studies aimed at understanding novel antibacterial and antifungal pathways. This product is labeled "For Research Use Only" (RUO) . RUO products are not subject to the regulatory controls for in vitro diagnostic or medical devices and are intended solely for utilization in non-clinical, scientific research environments . They are not intended for use in diagnostic procedures, therapeutic applications, or for any form of human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H65NO13 B1237318 Setamycin CAS No. 80112-34-1

Properties

CAS No.

80112-34-1

Molecular Formula

C44H65NO13

Molecular Weight

816.0 g/mol

IUPAC Name

[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

InChI

InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12-,18-17+,24-13-,25-20-,34-21+/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42?,44+/m0/s1

InChI Key

KFUFLYSBMNNJTF-MZYUNMTESA-N

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C

Isomeric SMILES

C[C@H]1C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C

Other CAS No.

88899-56-3

Pictograms

Acute Toxic

Synonyms

setamycin

Origin of Product

United States

Advanced Methodologies in Setamycin Structural Elucidation and Analogues Research

Spectroscopic and Analytical Techniques for Structural Elucidation of Setamycin and Related Macrolides

The structural elucidation of this compound and other macrolide antibiotics relies heavily on a combination of advanced spectroscopic and analytical techniques. In one study, the structure of an antibacterial compound identified as this compound was elucidated using UV-Vis, FTIR, and NMR spectroscopic methods. researchgate.net The data obtained from these spectroscopic studies were compared with those of reported natural compounds in databases to confirm its identity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is considered an indispensable tool for the three-dimensional structure elucidation of drug-like molecules, including macrolides, and for probing their interactions in solution. mdpi.comspringernature.com A wide array of one-dimensional (1D) and two-dimensional (2D) NMR techniques are available, providing extensive information on molecular structure, conformation, and interactions. mdpi.comspringernature.com Advanced NMR techniques, such as those utilizing NOE, J-couplings, and residual dipolar couplings (RDC), are valuable for elucidating the stereochemical configuration of complex macrolides. mdpi.com NMR spectroscopy is also applied for conformational analysis of newly synthesized macrolides. mdpi.com

Mass Spectrometry (MS) techniques have also been successfully employed in the structural elucidation of macrolides. Electron ionization mass spectrometry (EIMS) and chemical ionization mass spectrometry (CIMS) are utilized for this purpose. capes.gov.br CIMS, in particular, can provide abundant protonated molecular ions and fragment ions resulting from the cleavage of glycosidic linkages, thereby enhancing its capability for structural characterization of this class of compounds. capes.gov.br Collision-induced dissociation mass spectrometry (MS^n) is another powerful technique that allows for the characterization of mixtures and provides significant structural information. nih.gov Complementary analysis using deuterium (B1214612) and H2O labeling with MS^n can aid in elucidating fragmentation mechanisms. nih.gov

X-ray crystallography serves as a powerful method for studying structural and molecular interactions at the atomic level, and it has provided valuable models of macrolide-ribosome complexes for certain bacterial species. mdpi.com

More recently, vibrational circular dichroism (VCD) spectroscopy has emerged as a valuable tool for determining the absolute configuration (AC) of natural products, including macrolides. rsc.org This technique offers an alternative to methods requiring single crystals or extensive derivatization. rsc.org

Prior to spectroscopic analysis, techniques such as High-Performance Liquid Chromatography (HPLC) are often used for the purification of macrolide compounds isolated from natural sources. nih.gov Hyphenated techniques like LC-SPE/cryo NMR and MS methodologies have been developed for the rapid structure determination of components within macrolide reaction mixtures, including the identification of isomers. mdpi.comirb.hr

Design and Chemical Synthesis of this compound Analogues and Derivatives

The design and chemical synthesis of this compound analogues and derivatives are pursued to explore their structural variations and potentially altered biological properties. General strategies for preparing macrolides involve coupling distinct molecular fragments, often referred to as "eastern" and "western" halves, followed by a macrocyclization step to form the large ring structure. google.com

Beyond the core macrolide synthesis, additional functionalization is a common approach to generate derivatives. This can include reactions such as the reduction of ketone groups to hydroxyl groups or the introduction of halogen atoms. google.com

Synthetic strategies for constructing the macrolide core frequently involve the formation of 1,3-diol systems, which can be achieved through methods like asymmetric aldol (B89426) reactions or asymmetric epoxide ring-opening. researchgate.net Various popular methods for macrolactonization, the key step in forming the macrocyclic ring, are employed in total synthesis efforts. researchgate.net Palladium catalyzed coupling reactions and the Trost reaction involving a π-allylpalladium intermediate are also frequently utilized in the total synthesis of macrolide natural products. researchgate.net

Specific reactions like the Sharpless asymmetric epoxidation and the Paterson/Evans methylketone aldol reaction have been applied in the synthesis of macrolides. colorado.edu Yamaguchi macrocyclization is another standard method used in macrolide synthesis. colorado.edu A general synthetic strategy for preparing the polyol chains characteristic of polyene macrolides involves the use of cyanohydrin acetonide alkylations. pnas.org Horner-Emmons homologation has also been employed in the synthesis of polyene segments of macrolides. pnas.org

Innovative approaches like ribosome-templated in situ click chemistry have been developed for the synthesis of potent macrolide antibiotics, such as solithromycin. nih.gov The design and synthesis of analogues often involve targeted modifications, such as altering peripheral positions or changing specific functional groups within the molecule. nih.gov Semisynthesis, which involves chemical modification of a naturally occurring macrolide, is a common route to obtain derivatives with potentially improved properties. frontiersin.org Analog design generally aims to create new molecules that retain chemical and biological similarity to the parent compound while introducing specific structural changes. slideshare.net The synthesis of derivatives can also incorporate reactions like Click chemistry. uzh.ch

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues (non-clinical)

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netpharmacologymentor.comstudysmarter.co.uk In the context of this compound and its analogues, non-clinical SAR studies aim to identify the specific structural features responsible for observed biological effects. This involves systematically altering, removing, or masking functional groups on the molecule and then testing the resulting analogues for changes in activity. researchgate.net

SAR studies are crucial for the rational design and optimization of new drug candidates by providing insights into how specific structural modifications influence biological activity. pharmacologymentor.comstudysmarter.co.uk By evaluating the biological activity of synthesized analogues and correlating it with their structural variations, researchers can gain valuable information about the key determinants of activity. researchgate.netnih.gov Differences in activity, such as variations in IC50 values, can provide significant insight into the SAR. core.ac.uk

SAR studies specifically on macrolides have been conducted to identify the functional elements essential for maintaining their antibacterial activity. mdpi.com These studies highlight the importance of structural features such as the macrocyclic lactone ring and attached sugar residues. mdpi.com Modifications at specific positions on the macrolactone ring, such as at C-6 or C-9, can influence the molecule's properties, for example, by preventing the formation of hemiketal and spiroketal derivatives. mdpi.com

Elucidation of Setamycin Biosynthesis Pathways

Microbial Fermentation and Bioproduction Strategies for Setamycin

This compound is a secondary metabolite produced through fermentation of the rare actinomycete strain Kitasatospora setae KM-6054. nih.gov The compound is extracted from the mycelia of the microorganism following a period of growth in a suitable culture medium. nih.gov The production of secondary metabolites like this compound typically occurs after the primary growth phase (trophophase) and into the stationary phase (idiophase) of microbial growth. frontiersin.org

Optimizing the bioproduction of this compound involves manipulating various fermentation parameters to enhance the yield. Key strategies in fermentation medium optimization include the careful selection and concentration of carbon and nitrogen sources, as these can significantly influence the biosynthesis of precursors required for the final product. frontiersin.org For polyketide biosynthesis specifically, the supply of essential precursors is a critical factor that can regulate and influence the synthesis of the end product. frontiersin.org While specific optimized fermentation strategies for this compound are not extensively detailed in the available literature, general approaches for enhancing secondary metabolite production in actinomycetes are applicable. These include:

Medium Optimization: Systematically altering medium components, such as glycerol, soybean meal, and salts, to identify the optimal nutritional environment for K. setae to produce this compound. frontiersin.org

Parameter Control: Maintaining ideal fermentation conditions, including pH, temperature, and agitation speed, is crucial for achieving maximum product concentration. frontiersin.org

Precursor Feeding: Supplying the fermentation process with specific precursors for the polyketide backbone could potentially increase the final yield.

These strategies aim to create an environment that directs the microbial metabolism towards the efficient synthesis and accumulation of this compound.

Genomic Analysis of the this compound Biosynthetic Gene Cluster in Kitasatospora setae

The ability of Kitasatospora setae to produce this compound is encoded within a dedicated biosynthetic gene cluster (BGC) in its genome. Whole-genome sequencing of K. setae strains, including NBRC 14216T (also known as KM-6054), has provided foundational insights into its biosynthetic potential. nih.govgenome.jp The genome of K. setae is a single linear chromosome characterized by a high G+C content, a common feature among actinomycetes. nih.govmdpi.com

Bioinformatic analysis using tools like antiSMASH has been instrumental in identifying the putative BGCs within the genome. mdpi.comnih.gov The analysis of the K. setae KM-6054 genome revealed a large gene cluster spanning 73,287 base pairs that governs bafilomycin biosynthesis, which includes this compound (bafilomycin B1). researchgate.net This cluster contains the core polyketide synthase (PKS) genes as well as genes for tailoring enzymes and regulation.

FeatureValueStrain
Genome Size 8.78 MbpNBRC 14216T / KM-6054
G+C Content 74.42%Not Specified
Total Putative BGCs 40Not Specified
This compound (Bafilomycin) BGC Size 73,287 bpKM-6054

Table generated from data in sources nih.govresearchgate.netmdpi.com.

Comparative genomic analysis shows that while the bafilomycin gene cluster in K. setae KM-6054 shares similarities with those found in Streptomyces species, the sequence similarity for each corresponding open reading frame (ORF) is relatively low, highlighting genetic divergence. researchgate.net

Characterization of Polyketide Synthase (PKS) Modules in this compound Biosynthesis

The backbone of this compound is assembled by a Type I modular polyketide synthase (PKS). researchgate.netnih.gov Type I PKS systems are large, multifunctional enzymes where each module is responsible for one cycle of polyketide chain elongation. nih.govnih.gov A minimal module consists of a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. nih.govwikipedia.org

In the this compound (bafilomycin) biosynthetic gene cluster of K. setae KM-6054, five large ORFs were identified that encode the multifunctional PKS proteins. researchgate.net These PKS genes collectively encode 11 modules, with each module catalyzing a specific round of chain elongation to build the complex polyketide structure. researchgate.net

Gene / ORFEncoded Protein / FunctionPutative Number of Modules
bfmA1 Bafilomycin PKSNot specified
bfmA2 Bafilomycin PKSNot specified
bfmA3 Bafilomycin PKSNot specified
bfmA4 Bafilomycin PKSNot specified
bfmA5 Bafilomycin PKSNot specified
Total Multifunctional PKS Polypeptides 11

Table generated from data in source researchgate.net.

The sequential action of these 11 PKS modules ensures the correct assembly of the polyketide chain, with optional domains within certain modules (such as ketoreductase or dehydratase) determining the reduction state at specific positions of the growing molecule. nih.govwikipedia.org

Identification and Functional Analysis of Post-PKS Tailoring Enzymes

After the polyketide backbone is synthesized by the PKS modules, it undergoes a series of modifications by post-PKS tailoring enzymes to yield the final active compound. nih.govkoreascience.kr These enzymes add functional groups that are often essential for biological activity. koreascience.krresearchgate.net The this compound BGC in K. setae contains several ORFs predicted to encode for such tailoring enzymes. researchgate.net

Key tailoring steps in this compound biosynthesis include the formation of a specific extender unit and modification of the macrocyclic ring. researchgate.net Functional analysis, including gene disruption studies, has helped to elucidate the roles of these enzymes. For instance, five genes—BfmB, BfmC, BfmD, BfmE, and BfmF—were identified as being involved in the formation of methoxymalonyl-acyl carrier protein (ACP), a crucial extender unit in the biosynthesis. researchgate.net Additionally, two other enzymes, BfmI and BfmJ, are responsible for modifying the C21 hydroxyl group of the bafilomycin scaffold. researchgate.net Enzymatic analysis revealed that BfmJ activates fumarate (B1241708), and BfmI then catalyzes the formation of a fumaryl (B14642384) ester at this position. researchgate.net

Gene / ORFEncoded EnzymeProposed Function in this compound Biosynthesis
BfmB, BfmC, BfmD, BfmE, BfmF Various enzymesInvolved in the formation of methoxymalonyl-ACP extender unit
BfmI CatalystForms a fumaryl ester at the C21 hydroxyl residue
BfmJ Fumarate-activating enzymeActivates fumarate for esterification by BfmI

Table generated from data in source researchgate.net.

Genetic Regulatory Mechanisms Governing this compound Biosynthesis

The expression of biosynthetic gene clusters for secondary metabolites is tightly controlled by complex genetic regulatory networks. frontiersin.org These networks often involve pathway-specific regulators that directly control the transcription of the biosynthetic genes, as well as global regulators that respond to broader physiological and environmental signals. frontiersin.orgnih.gov

Within the this compound (bafilomycin) gene cluster of K. setae KM-6054, two potential regulatory genes, bfmR and bfmH, were identified downstream of the genes responsible for methoxymalonyl-ACP formation. researchgate.net To clarify their roles, a gene-knockout analysis was performed. This functional study confirmed that the protein product of the bfmR gene, BfmR, acts as a transcriptional regulator for the bafilomycin biosynthetic genes. researchgate.net In many Streptomyces species, pathway-specific regulatory proteins, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family, act as positive regulators or activators to turn on the expression of the entire BGC. frontiersin.orgnih.gov The identification of BfmR as a dedicated transcriptional regulator indicates a similar control mechanism for this compound production in Kitasatospora setae. researchgate.net

GeneEncoded ProteinFunction
bfmR BfmRTranscriptional regulator for bafilomycin biosynthetic genes
bfmH BfmHPutative regulatory gene

Table generated from data in source researchgate.net.

Molecular and Cellular Mechanisms of Action of Setamycin

Specific Inhibition of Vacuolar H+-ATPase (V-ATPase) by Setamycin (Bafilomycin B1)

This compound, which is identical in structure to Bafilomycin B1, is a highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase) windows.netnih.gov. V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, including endosomes, lysosomes, and the Golgi apparatus, where they are responsible for acidifying the lumen of these compartments nih.gov.

The inhibitory action of this compound is achieved through its direct binding to the V-ATPase complex. Specifically, bafilomycins interact with the c subunit of the V-ATPase's membrane-integral Vo domain wikipedia.org. This binding event disrupts the normal proton translocation across the membrane, leading to a rapid increase in the intra-organellar pH wikipedia.org. The plecomacrolide structure of this compound is crucial for this distinct V-ATPase inhibition nih.gov.

Elucidation of this compound's Impact on Cellular Transport Processes, including Golgi Protein Transfer

The acidification of organelles by V-ATPase is critical for various cellular transport and sorting processes. Consequently, the inhibition of V-ATPase by this compound has profound effects on protein trafficking, particularly within the Golgi apparatus. This compound has been identified as a Golgi protein transfer inhibitor windows.net.

Treatment of cells with bafilomycins leads to a noticeable disruption of the Golgi's morphology, characterized by the dilation and fragmentation of its cisternae researchgate.net. Furthermore, these compounds have been shown to inhibit the retrograde transport of proteins from the Golgi complex back to the endoplasmic reticulum nih.gov. This disruption in the normal trafficking pathways can lead to the accumulation of immature proteins within the Golgi nih.gov.

Modulation of Autophagy Pathways by this compound in Cellular Systems

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, involving the formation of autophagosomes that fuse with lysosomes to degrade their contents. This process is highly dependent on the acidic environment of the lysosome, which is maintained by V-ATPase.

This compound (Bafilomycin B1) is a well-established modulator of autophagy. By inhibiting V-ATPase, it prevents the acidification of lysosomes. This lack of acidification, in turn, inhibits the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell wikipedia.orgcaymanchem.com. This characteristic makes this compound a valuable tool for studying autophagic flux in research settings. Low-dose bafilomycin has been shown to be cytoprotective in part through its maintenance of the autophagy-lysosome pathway nih.gov.

This compound's Influence on Viral Replication Mechanisms in in vitro Models

The process of viral entry, replication, and egress often relies on the host cell's endosomal and lysosomal pathways, which are dependent on V-ATPase activity for acidification. By disrupting this acidification, this compound can interfere with the life cycle of certain viruses.

Research has demonstrated that this compound (Bafilomycin B1) can reduce the viral genome copy numbers in the culture supernatant of Vero E6 cells infected with H1N1 influenza A caymanchem.com. The antiviral properties of the broader bafilomycin family have also been noted against other viruses, such as SARS-CoV-2 and the Zika virus, highlighting the potential of V-ATPase inhibition as an antiviral strategy wikipedia.org.

Investigation of Other Identified Molecular Targets of this compound

While the primary and most well-characterized molecular target of this compound is the V-ATPase, some studies suggest that at higher concentrations, bafilomycins may interact with other cellular components.

At micromolar concentrations, Bafilomycin A1, a close analog of this compound, has been reported to also act on P-type ATPases wikipedia.org. Additionally, bafilomycins have been found to function as ionophores, specifically facilitating the transport of potassium (K+) ions across biological membranes. This ionophoretic activity can lead to mitochondrial damage and subsequent cell death wikipedia.org.

Table 1: Summary of this compound's (Bafilomycin B1) Molecular and Cellular Effects

Mechanism Description Primary Cellular Consequence
V-ATPase Inhibition Binds to the c subunit of the V-ATPase complex, preventing proton translocation. Alkalinization of intracellular organelles (lysosomes, endosomes, Golgi).
Disruption of Golgi Function Inhibits retrograde protein transport and causes morphological changes in the Golgi apparatus. Impaired protein trafficking and maturation.
Modulation of Autophagy Prevents the fusion of autophagosomes with lysosomes by inhibiting lysosomal acidification. Accumulation of autophagosomes.
Antiviral Activity Interferes with the replication of viruses that depend on acidified endosomes for entry or egress. Reduction in viral load in vitro.

Table 2: Investigated In Vitro Models for this compound's (Bafilomycin B1) Antiviral Activity

Virus Cell Line Observed Effect

Compound List

Compound Name
This compound
Bafilomycin B1
Bafilomycin A1

Biological Activities of Setamycin in Non Clinical Models

Comprehensive Antimicrobial Spectrum of Setamycin in in vitro Assays

This compound exhibits antimicrobial activity against a range of microorganisms in in vitro assays. kitasato-u.ac.jp The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can kill or inhibit. wikipedia.org This spectrum can be determined by testing its activity against various microbes in vitro. wikipedia.org

Antibacterial Activity against Gram-Positive Organisms

This compound has shown weak activity against Gram-positive bacteria. nih.gov Studies have reported its activity against specific Gram-positive organisms, including Bacillus subtilis PCI 219, Bacillus cereus IFO 3001, Staphylococcus aureus FDA 209P, Micrococcus luteus PCI 1001, and Mycobacterium smegmatis ATCC 607. kitasato-u.ac.jp

Table 1: In vitro Antibacterial Activity of this compound against Gram-Positive Organisms kitasato-u.ac.jp

Test OrganismMIC (µg/ml)Medium
Bacillus subtilis PCI 21925Heart infusion agar
Bacillus cereus IFO 300112.5Heart infusion agar
Staphylococcus aureus FDA 209P25Heart infusion agar
Micrococcus luteus PCI 100150Heart infusion agar
Mycobacterium smegmatis ATCC 60750Heart infusion agar

Against Gram-negative bacteria such as Escherichia coli NIHJ and Pseudomonas aeruginosa P-3, this compound showed minimal activity with MIC values greater than 100 µg/ml. kitasato-u.ac.jp

Antifungal Activity Profile

This compound demonstrates activity against some fungi. nih.gov In in vitro assays, it has shown activity against Saccharomyces cerevisiae and Pyricularia oryzae. kitasato-u.ac.jp However, it exhibited limited activity against Alternaria kikuchiana and Mucor racemosus IFO 4851. kitasato-u.ac.jp

Table 2: In vitro Antifungal Activity of this compound kitasato-u.ac.jp

Test OrganismMIC (µg/ml)Medium
Saccharomyces cerevisiae0.78Potato-glucose agar
Pyricularia oryzae6.25Potato-glucose agar
Alternaria kikuchiana100Potato-glucose agar
Mucor racemosus IFO 4851>100Potato-glucose agar

Antiparasitic Efficacy in Protozoan Models (e.g., Trypanosoma cruzi, Leishmania donovani, Trypanosoma brucei brucei)

This compound, also known as bafilomycin B1, has demonstrated antiparasitic activities against several protozoan parasites. kitasato-u.ac.jp Studies have reported its efficacy against Trypanosoma cruzi, Leishmania donovani, and Trypanosoma brucei brucei. kitasato-u.ac.jp The IC50 values for these parasites were reported as <0.03 nM, 0.68 nM, and 8.9 nM, respectively. kitasato-u.ac.jp

Table 3: In vitro Antiparasitic Activity of this compound (Bafilomycin B1) kitasato-u.ac.jp

ParasiteIC50 (nM)
Trypanosoma cruzi<0.03
Leishmania donovani0.68
Trypanosoma brucei brucei8.9

Nematocidal Activity of this compound in in vitro and Preclinical Models (e.g., Bursaphelenchus lignicolus)

This compound possesses nematocidal activity. kitasato-u.ac.jpsatoshi-omura.info It has been shown to be effective against the pine wood nematode, Bursaphelenchus lignicolus. kitasato-u.ac.jpsatoshi-omura.info In a study, this compound demonstrated an IC50 value of 10 µg/ml against Bursaphelenchus lignicolus. kitasato-u.ac.jpsatoshi-omura.infotoxicology.cz

Cytotoxic and Antiproliferative Activities of this compound in Cancer Cell Lines (in vitro studies)

Research indicates that bafilomycins, including the compound identified as this compound (bafilomycin B1), have shown anticancer activities in various in vitro studies. researchgate.net While specific detailed data for this compound (bafilomycin B1) against a broad panel of cancer cell lines were not extensively detailed in the provided search results, the broader class of bafilomycins has been researched for cytotoxicity and antiproliferative effects on cancer cells. researchgate.net Studies on other compounds have evaluated cytotoxicity and antiproliferative activity in various cancer cell lines using methods like the sulforhodamine B (SRB) assay and MTT assay. mdpi.comscielo.sa.crmdpi.comscitechnol.com The National Cancer Institute Plant Screening Program considers a crude extract to have in vitro cytotoxic activity if the IC50 value is ≤20 µg/mL after incubation for 48 and 72 hours. mdpi.com

Microbial Resistance Mechanisms to Setamycin

Fundamental Principles of Antimicrobial Resistance in Bacteria

Antimicrobial resistance in bacteria is a complex phenomenon driven by evolutionary processes. mdpi.com Bacteria can resist antimicrobial agents through several main strategies: limiting drug uptake, modifying the drug target, inactivating the drug, and active drug efflux. nih.govresearchgate.net These mechanisms can be inherent to a bacterial species (intrinsic resistance) or acquired from other microorganisms (acquired resistance). nih.govresearchgate.netnih.gov Intrinsic resistance may involve reduced permeability of the outer membrane or the natural activity of efflux pumps. nih.govresearchgate.net Acquired resistance often involves drug target modification, drug inactivation, and drug efflux, frequently mediated by horizontal gene transfer. nih.gov The specific mechanisms employed can vary between Gram-negative and Gram-positive bacteria due to differences in their cell structures. nih.gov

Mechanisms of Resistance to Macrolide Antibiotics Relevant to Setamycin

Macrolide antibiotics, including this compound, typically exert their effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit. youtube.com Resistance to macrolide antibiotics can arise through several mechanisms. The three main mechanisms observed in staphylococci, for example, are modification of the bacterial ribosome, macrolide efflux, and enzymatic inactivation. nih.gov Modification of the ribosomal target site, often through methylation of adenine (B156593) residues in the 23S ribosomal RNA (rRNA) by enzymes encoded by erm genes, is a widespread mechanism conferring broad-spectrum resistance to macrolides. youtube.comnih.govnih.gov Efflux pumps, such as those encoded by mef or msr genes, actively transport macrolide antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. youtube.comnih.gov Enzymatic inactivation of macrolides can occur through phosphorylation or hydrolysis of the antibiotic molecule. nih.gov

Adaptations Conferring Resistance to V-ATPase Inhibitors in Microbial Systems

This compound is also known as Bafilomycin B1, which is an inhibitor of V-type proton ATPases (V-ATPases). drugbank.comsigmaaldrich.com V-ATPases are proton pumps found in the membranes of various organelles in eukaryotic cells and also in some microbial systems. pnas.orgmolbiolcell.orgjst.go.jp Resistance to V-ATPase inhibitors like bafilomycin A1 has been observed in microbial systems, particularly in trypanosomes. pnas.orgasm.org Studies in Trypanosoma brucei have shown that depletion or chemical inhibition of V-ATPase subunits can lead to resistance to drugs that target the kinetoplast DNA, such as isometamidium. pnas.orgasm.org This resistance appears to involve adaptations that reduce the parasite's dependence on mitochondrial ATP synthase activity, potentially by altering pH balance between cellular compartments. pnas.orgasm.org Mutations in V-ATPase subunits have been shown to confer resistance to bafilomycin in yeast. researchgate.net

Genetic Determinants and Horizontal Gene Transfer in this compound Resistance

Antimicrobial resistance can be acquired through genetic mutations within a microorganism's chromosome or by obtaining new genetic material through horizontal gene transfer (HGT). mdpi.comnih.gov HGT is a critical factor in the spread of antibiotic resistance genes among bacterial populations. nih.govreactgroup.orguconn.edufrontiersin.org Mobile genetic elements such as plasmids, transposons, and integrons can carry resistance genes and facilitate their transfer between different bacterial strains and even species. nih.govnih.govuconn.edufrontiersin.orgscielo.org.co While specific genetic determinants for this compound resistance have not been extensively detailed in the provided search results beyond its classification as a macrolide and V-ATPase inhibitor, resistance to these classes of compounds is often mediated by genes conferring ribosomal modification (erm genes), efflux pumps (mef, msr genes), or potentially alterations in V-ATPase subunits or associated pathways in organisms where V-ATPases are targeted. youtube.comnih.govnih.govpnas.orgasm.orgresearchgate.net The presence of antibiotic biosynthetic gene clusters in actinomycetes, the producers of this compound, often includes genes for membrane transporters that can be involved in self-resistance through active efflux. researchgate.net

Phenotypic Manifestations of this compound Resistance in Microbial Populations

Phenotypic manifestations of this compound resistance in microbial populations refer to the observable characteristics of resistant organisms, such as their ability to grow and survive in the presence of this compound concentrations that would inhibit or kill susceptible strains. This can be measured through techniques like determining the minimum inhibitory concentration (MIC) of this compound against different microbial isolates. researchgate.net A study on a Streptomyces monomycini strain producing this compound (referred to as RVE-02) showed varying MIC values against a range of Gram-positive and Gram-negative bacteria, indicating differing levels of susceptibility or resistance among these organisms. researchgate.net The range of MIC values observed (1.97 to 125 μg/ml) suggests a spectrum of phenotypic responses to this compound. researchgate.net In the context of macrolide resistance, phenotypic expression can also be essential for interpretation, such as the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype, which can be constitutive or inducible. nih.govorthobullets.com For V-ATPase inhibitors, phenotypic resistance in trypanosomes has been observed as increased survival in the presence of normally lethal drug concentrations and tolerance to kinetoplast loss. pnas.orgasm.org

Prospective Research Avenues and Translational Applications of Setamycin

Bioinformatic and Genomic Mining for Novel Setamycin-Related Secondary Metabolites

Bioinformatic and genomic mining approaches are increasingly employed to uncover novel secondary metabolites, including those related to this compound, within Actinomycetes genomes mdpi.comresearchgate.netmdpi.com. This involves analyzing bacterial genomes for biosynthetic gene clusters (BGCs) that are likely responsible for producing these compounds longdom.orgfrontiersin.org. Tools like antiSMASH are widely used to identify these clusters based on conserved gene sequences and domain organizations mdpi.comrevista-agroproductividad.org.

Studies have shown that the genomes of Actinomycetes, such as Streptacidiphilus and Kitasatospora, contain numerous BGCs, many of which are unique to these genera and potentially code for secondary metabolites with diverse bioactivities mdpi.comresearchgate.netfrontiersin.org. For instance, comparative genomic analysis of the genus Streptacidiphilus revealed various SM-producing BGCs, some exclusively found in this genus, potentially yielding compounds with antibacterial, antifungal, antimalarial, and antitumor activities mdpi.comresearchgate.net. Similarly, genome mining of Kitasatospora has revealed a significant diversity and potential for secondary metabolite production frontiersin.org.

Genome mining can help link unidentified compounds detected through techniques like mass spectrometry to their putative BGCs, facilitating the discovery of new molecules and their biosynthetic pathways nih.gov. This approach is crucial for unlocking the potential of "silent" or poorly expressed gene clusters under standard laboratory conditions mdpi.com.

Synthetic Biology and Metabolic Engineering Approaches for this compound Production Optimization and Diversification

Synthetic biology and metabolic engineering offer powerful strategies to optimize the production of this compound and create novel analogs researchgate.net. These approaches involve manipulating the metabolic pathways of the producing organisms to enhance yield, modify the compound's structure, or introduce the biosynthetic pathway into a more amenable host organism researchgate.netnih.gov.

Metabolic engineering typically involves identifying the genes responsible for the target molecule's synthesis, assembling these genes into a functional pathway, and optimizing the pathway for efficient production researchgate.net. Techniques such as codon optimization and the use of cutting-edge assembly methods like Golden Gate cloning and DNA assembler can aid in the functional expression of biosynthetic genes in a host researchgate.net. Optimization strategies can address bottlenecks in the pathway and improve the transport of intermediates researchgate.net.

While specific detailed research findings on the metabolic engineering of this compound production were not extensively detailed in the search results, the general principles of metabolic engineering and synthetic biology are highly relevant. These methods have been successfully applied to optimize the production of other secondary metabolites from Actinomycetes, such as beta-lactam antibiotics nih.gov. Optimizing culture conditions, including media composition, temperature, pH, and incubation period, is a fundamental aspect of enhancing secondary metabolite production by microorganisms scispace.comresearchgate.net.

Ecological Roles and Environmental Dynamics of this compound Production by Actinomycetes

Actinomycetes, the producers of this compound, are ubiquitous and play crucial ecological roles in various environments, particularly in soil universiteitleiden.nlfrontiersin.orgresearchgate.net. They are significant in the recycling and mineralization of organic matter and are well-known for producing a wide array of secondary metabolites, including antibiotics, which contribute to their survival and interactions within complex microbial communities universiteitleiden.nlfrontiersin.orgresearchgate.netnih.gov.

The production of secondary metabolites by Actinomycetes is often influenced by environmental factors and nutrient availability universiteitleiden.nl. These compounds can mediate interactions with other microbes, plants, fungi, and animals universiteitleiden.nl. For example, some Actinomycetes form symbiotic relationships with plants or insects, where the produced natural products provide protection against pathogens or pests universiteitleiden.nl.

Understanding the ecological triggers and cues that control the formation of natural products like this compound can provide insights for drug discovery and potentially for manipulating their production in controlled environments universiteitleiden.nl. The diversity and abundance of Actinomycetes in different habitats, such as soil, marine environments, and even within plant tissues (endophytes), highlight the varied environmental dynamics that can influence secondary metabolite production mdpi.comfrontiersin.orgresearchgate.net.

Development of this compound as a Biochemical Probe for Cellular Pathway Investigations

This compound, also known as bafilomycin B1, is recognized as a specific inhibitor of vacuolar ATPase (V-ATPase) nih.gov. This property makes it a valuable biochemical tool for investigating cellular pathways involving this proton pump. V-ATPases are crucial for various cellular processes in eukaryotic cells, including endocytosis, protein trafficking, and maintaining organelle pH nih.gov.

By inhibiting V-ATPase, this compound can be used to study the role of this enzyme in these cellular functions. This allows researchers to dissect the mechanisms of molecular transport and understand the impact of V-ATPase activity on cellular physiology. The use of this compound as a biochemical probe contributes to a deeper understanding of fundamental cellular processes.

Exploration of this compound for Non-Therapeutic Biotechnological Applications (e.g., agricultural, research tools)

Beyond its potential therapeutic uses, this compound and other secondary metabolites from Actinomycetes are being explored for non-therapeutic biotechnological applications. Actinomycetes produce secondary metabolites with diverse activities, including fungicidal, bactericidal, insecticidal, and plant growth-promoting traits, making them valuable for agricultural applications frontiersin.orgicrisat.org.

While direct information on this compound's specific non-therapeutic applications in agriculture or as general research tools (other than its use as a V-ATPase inhibitor) was not explicitly detailed in the provided search results, the broader context of Actinomycete-derived compounds suggests such potential. For example, Streptomyces species are known to produce compounds with antimicrobial activity against plant pathogens researchgate.net. Plant growth-promoting bacteria, including Actinobacteria, are being investigated for their usefulness in crop production and protection icrisat.org.

The exploration of Actinomycetes from diverse environments, including those associated with plants, continues to reveal novel compounds with potential agricultural utility mdpi.comresearchgate.net. This compound's activity profile could potentially lend itself to such applications, although further research would be needed to specifically evaluate its efficacy and feasibility in these contexts.

Q & A

Q. What experimental design considerations are critical for initial in vitro studies of Setamycin’s antimicrobial activity?

Begin with dose-response assays using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and include negative (vehicle) and positive controls (e.g., vancomycin). Use a minimum of three biological replicates to account for variability. Dosage ranges should span sub-inhibitory to supra-inhibitory concentrations (e.g., 0.5–128 µg/mL) to establish a clear MIC (Minimum Inhibitory Concentration) .

Q. How should researchers conduct a systematic literature review on this compound’s mechanism of action?

Utilize databases like PubMed and EMBASE with search terms such as “this compound AND (mechanism OR target)” and apply filters for study type (e.g., in vitro, animal models). Review MeSH terms from key papers to refine searches. Document inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and assess bias using tools like ROBINS-I .

Q. What methodologies are recommended for assessing this compound’s cytotoxicity in mammalian cell lines?

Employ MTT or resazurin assays on human primary cells (e.g., HEK-293) alongside target bacterial cells. Include viability curves and calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC bacterial cells). Validate results with flow cytometry for apoptosis markers (e.g., Annexin V) .

Q. How can researchers ensure reproducibility in this compound batch preparation for basic assays?

Request peptide content analysis and HPLC purity reports (≥95%) from synthesis providers. Standardize reconstitution protocols (e.g., sterile PBS, pH 7.4) and document storage conditions (−20°C, lyophilized). Cross-validate batches using a reference antimicrobial assay .

Q. What statistical approaches are appropriate for preliminary data analysis in this compound studies?

Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (n < 30) and ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals to avoid overreliance on p-values .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in biofilm eradication be resolved?

Perform meta-analyses stratified by biofilm models (e.g., static vs. flow-cell) and bacterial species. Adjust for confounders like incubation time and nutrient availability using multivariate regression. Validate findings in a standardized in vitro biofilm model (e.g., Calgary Biofilm Device) .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profiling in animal models?

Use LC-MS/MS for plasma/tissue quantification with a lower limit of detection (LLOD) ≤1 ng/mL. Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Compare PK parameters across species (e.g., murine vs. porcine models) to predict human dosing .

Q. How should researchers design studies to investigate this compound resistance mechanisms?

Employ whole-genome sequencing of serial-passage mutants under sub-MIC exposure. Validate mutations via CRISPR-Cas9 knock-in/knock-out and assess efflux pump activity with inhibitors (e.g., phenylalanine-arginine β-naphthylamide). Use RNA-seq to identify overexpression of resistance genes .

Q. What methods address batch-to-batch variability in this compound for long-term studies?

Implement orthogonal analytical techniques (e.g., NMR for structure, CD spectroscopy for folding). Use a single batch for longitudinal studies or pre-test batches in a bioactivity assay (e.g., radial diffusion) to normalize potency. Include batch ID as a covariate in statistical models .

Q. How can dose-response meta-analyses be applied to this compound’s toxicity data across species?

Extract dose-specific toxicity endpoints (e.g., LD₅₀, NOAEL) from published studies. Apply random-effects models to account for heterogeneity. Use species-allometric scaling (e.g., body surface area) to predict human-equivalent doses and assess uncertainty via Monte Carlo simulations .

Data Presentation Guidelines

  • Raw Data Management : Store large datasets (e.g., sequencing reads, HPLC chromatograms) in repositories like Zenodo or Figshare. Summarize processed data (e.g., MIC values, AUC) in tables with explicit metadata (e.g., strain ID, assay conditions) .
  • Visualization : Use heatmaps for transcriptomic data or Kaplan-Meier curves for survival studies. Avoid overcrowding figures; place secondary data (e.g., full gel images) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.